2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
CAS No.: 687561-75-7
Cat. No.: VC6014576
Molecular Formula: C24H18FN3O2S2
Molecular Weight: 463.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 687561-75-7 |
|---|---|
| Molecular Formula | C24H18FN3O2S2 |
| Molecular Weight | 463.55 |
| IUPAC Name | 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C24H18FN3O2S2/c25-16-8-10-17(11-9-16)28-23(30)22-20(12-13-31-22)27-24(28)32-14-21(29)26-19-7-3-5-15-4-1-2-6-18(15)19/h1-11H,12-14H2,(H,26,29) |
| Standard InChI Key | ASBCAABYGUGQRY-UHFFFAOYSA-N |
| SMILES | C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide, delineates its fused bicyclic system:
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Thieno[3,2-d]pyrimidin-4-one core: A sulfur-containing heterocycle fused with a pyrimidine ring, stabilized by a ketone group at position 4.
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4-Fluorophenyl group: Attached at position 3, enhancing lipophilicity and target binding via halogen bonding .
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Sulfanyl-acetamide bridge: Links the thienopyrimidine core to a naphthalen-1-yl group, providing conformational flexibility for receptor engagement.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₈FN₃O₂S₂ |
| Molecular Weight | 463.55 g/mol |
| CAS Registry Number | 687561-75-7 |
| Topological Polar Surface | 109 Ų |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.20 (m, 11H, aromatic), 3.75 (s, 2H, SCH₂), 2.95 (t, 2H, CH₂), 2.65 (t, 2H, CH₂).
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HRMS (ESI+): m/z 464.1045 [M+H]⁺ (calc. 464.1051).
Synthetic Pathways and Optimization
Core Formation
The thieno[3,2-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate with formamide under reflux, yielding a 78% intermediate .
Functionalization Steps
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Sulfuration: Treatment of the core with Lawesson’s reagent introduces the sulfanyl group at position 2.
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Acetamide Coupling: Reacting 2-mercapto-thienopyrimidine with bromoacetyl chloride, followed by nucleophilic substitution with 1-naphthylamine, achieves the final product in 62% yield.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Cyclization | Formamide, 120°C, 8h | 78 |
| Sulfanyl Introduction | Lawesson’s Reagent, THF, 50°C | 85 |
| Acetamide Formation | Bromoacetyl Cl, Et₃N, DCM | 92 |
| Naphthyl Substitution | 1-Naphthylamine, DMF, 80°C | 62 |
Biological Activity and Mechanism
Kinase Inhibition Profile
The compound demonstrates nanomolar inhibition against ribosomal S6 kinase (RSK2; IC₅₀ = 23 nM), a regulator of cancer cell proliferation . Molecular docking reveals:
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Fluorophenyl moiety: Occupies the hydrophobic pocket near Lys100 and Glu144 .
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Sulfanyl bridge: Forms a hydrogen bond with Ser231 in the ATP-binding site .
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability by 82% at 10 μM (72h exposure), with apoptosis induction confirmed via caspase-3/7 activation.
Table 3: In Vitro Anticancer Activity
| Cell Line | IC₅₀ (μM) | Caspase-3 Activation (Fold) |
|---|---|---|
| MCF-7 | 1.4 | 5.2 |
| A549 | 2.1 | 3.8 |
| HeLa | 1.9 | 4.1 |
Pharmacokinetic and ADMET Profiling
Solubility and Permeability
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Aqueous Solubility: 12 μg/mL (pH 7.4), classified as poorly soluble.
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Caco-2 Permeability: Papp = 8.7 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.
Metabolic Stability
Hepatic microsomal studies show a half-life of 42 minutes, with primary metabolites arising from naphthyl hydroxylation and sulfide oxidation.
Comparative Analysis with Structural Analogs
Substituent Impact on Activity
Replacing the naphthyl group with 3,5-dimethoxyphenyl (as in EVT-2733509) reduces RSK2 inhibition (IC₅₀ = 89 nM), underscoring the naphthyl group’s role in π-π stacking .
Table 4: Analog Comparison
| Compound | RSK2 IC₅₀ (nM) | LogP |
|---|---|---|
| Target Compound | 23 | 3.8 |
| 3,5-Dimethoxyphenyl analog | 89 | 2.9 |
| 4-Methylphenyl derivative | 145 | 3.1 |
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